8-Oxohexadecanoic acid
CAS No.: 2777-52-8
Cat. No.: VC7964268
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2777-52-8 |
---|---|
Molecular Formula | C16H30O3 |
Molecular Weight | 270.41 g/mol |
IUPAC Name | 8-oxohexadecanoic acid |
Standard InChI | InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
Standard InChI Key | SEWAOKNHYLYQEL-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)CCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC(=O)CCCCCCC(=O)O |
Melting Point | 77-78°C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Oxohexadecanoic acid belongs to the class of long-chain fatty acids, defined by an aliphatic tail of 13–21 carbon atoms. Its structure features a hexadecanoic acid (palmitic acid) backbone modified by a ketone group at the C8 position, resulting in the IUPAC name 8-oxohexadecanoic acid. The compound’s SMILES notation () and InChI identifier () encode its linear arrangement and functional groups .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Average Molecular Weight | 270.41 g/mol |
Monoisotopic Mass | 270.2195 Da |
XLogP3 | 4.9 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bond Count | 14 |
Topological Polar Surface Area | 54.4 Ų |
Data derived from PubChem and HMDB entries highlight its hydrophobicity (XLogP3 = 4.9) and structural flexibility, with 14 rotatable bonds enabling conformational diversity .
Spectroscopic and Chromatographic Profiles
While experimental spectral data for 8-oxohexadecanoic acid remain scarce, computational predictions suggest distinct signatures in mass spectrometry (MS) and nuclear magnetic resonance (NMR). In electron ionization MS, the molecular ion peak at m/z 270.2 corresponds to the molecular formula , with fragmentation patterns likely involving cleavage adjacent to the ketone group . NMR spectra would theoretically exhibit signals for the carbonyl carbons (C=O at δ ~200–215 ppm in -NMR) and methylene protons adjacent to the ketone (δ ~2.1–2.5 ppm in -NMR) .
Biosynthesis and Synthetic Routes
Endogenous Formation Hypotheses
Though direct evidence of enzymatic synthesis is lacking, 8-oxohexadecanoic acid may arise via oxidative modification of palmitic acid. Cytochrome P450 monooxygenases or non-enzymatic lipid peroxidation could introduce the C8 ketone group through β-oxidation intermediates or radical-mediated mechanisms . Alternatively, microbial metabolism in the gut microbiota might produce this compound via fatty acid α-oxidation pathways, as observed in analogous oxo-fatty acids .
Laboratory Synthesis
A proposed synthetic route involves the oxidation of palmitic acid derivatives. For example, ozonolysis of 8-hexadecenoic acid could yield the ketone, though regioselectivity challenges must be addressed. Alternatively, Friedel-Crafts acylation of shorter-chain fatty acids followed by elongation via malonic ester synthesis might construct the backbone .
Biological Activity and Mechanistic Insights
Metabolic and Signaling Roles
The ketone group at C8 positions this compound as a potential substrate for ketolysis or ketogenesis enzymes. In hepatic mitochondria, it might undergo conversion to acetyl-CoA via β-oxidation, contributing to energy metabolism. Alternatively, it could serve as a ligand for peroxisome proliferator-activated receptors (PPARs), modulating lipid homeostasis and inflammation .
Analytical Detection and Quantification
Mass Spectrometry Techniques
Liquid chromatography-tandem MS (LC-MS/MS) using reverse-phase columns (e.g., C18) with electrospray ionization in negative mode is optimal for detecting 8-oxohexadecanoic acid. Multiple reaction monitoring (MRM) transitions such as m/z 269.2 → 225.1 (loss of CO) would enhance specificity in complex biological matrices .
Applications and Future Directions
Industrial and Biotechnological Uses
As a surfactant precursor, the ketone group offers a site for chemical modification to produce esters or amides. Microbial engineering of Yarrowia lipolytica or Escherichia coli could enable sustainable production via fatty acid oxidation pathways .
Research Priorities
Key unanswered questions include:
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Biosynthetic Pathways: Elucidate enzymatic routes using isotope-labeled tracers.
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Receptor Interactions: Screen for binding to PPARs, Toll-like receptors, or G protein-coupled receptors.
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Disease Associations: Correlate tissue levels with inflammatory or metabolic pathologies in cohort studies.
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